molecular formula C21H20N4OS2 B11690626 (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11690626
M. Wt: 408.5 g/mol
InChI Key: HZNRDBFXBIIVHW-UHFFFAOYSA-N
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Description

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a benzimidazole ring, a thiazolidinone ring, and a diethylamino phenyl group

Preparation Methods

The synthesis of (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole-2-carbaldehyde with 3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers are exploring its mechanism of action and efficacy in various disease models.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s thiazolidinone moiety can interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties. this compound has a unique benzimidazole moiety, which may confer different biological activities.

    Benzimidazole derivatives: Compounds with a benzimidazole ring are known for their broad-spectrum antimicrobial and anticancer activities

Properties

Molecular Formula

C21H20N4OS2

Molecular Weight

408.5 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-[4-(diethylamino)phenyl]-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C21H20N4OS2/c1-3-24(4-2)14-9-11-15(12-10-14)25-20(26)18(28-21(25)27)13-19-22-16-7-5-6-8-17(16)23-19/h5-13,26H,3-4H2,1-2H3

InChI Key

HZNRDBFXBIIVHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O

Origin of Product

United States

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